N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide

PDE4 Inhibition Isoform Selectivity Cardiotoxicity Risk Mitigation

N-Cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule (MF: C16H19NO2, MW: 257.33 g/mol) from the benzofuran-2-carboxamide class. This privileged scaffold is extensively patented for inhibiting Phosphodiesterase IV (PDE4) and Tumor Necrosis Factor (TNF), mechanisms central to inflammatory disease modulation.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B12207523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3CCCC3
InChIInChI=1S/C16H19NO2/c1-10-7-8-14-13(9-10)11(2)15(19-14)16(18)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,17,18)
InChIKeyQMBMJMZRZHHKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide (CAS 923184-51-4): Core Chemical Identity and Pharmacological Context for Scientific Procurement


N-Cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule (MF: C16H19NO2, MW: 257.33 g/mol) from the benzofuran-2-carboxamide class . This privileged scaffold is extensively patented for inhibiting Phosphodiesterase IV (PDE4) and Tumor Necrosis Factor (TNF), mechanisms central to inflammatory disease modulation [1]. The compound features a cyclopentyl amide substituent and a 3,5-dimethyl-substituted benzofuran core, structural elements known to influence PDE4 isoform selectivity profiles, distinguishing it from simpler or unsubstituted analogs within this pharmacologically active series.

Why Scientific Buyers Cannot Rely on Simple 'Benzofuran Carboxamide' Substitution for N-Cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide


Within the benzofuran-2-carboxamide class, seemingly minor structural modifications lead to drastic shifts in biological activity and selectivity. The patented Markush structures reveal that R-group variations at the amide nitrogen and benzofuran ring dictate whether a compound acts as a potent PDE4 inhibitor, a dual PDE4/TNF inhibitor, or loses activity entirely [1]. The cyclopentyl group is specifically associated with enhancing selectivity over PDE3 , a parameter critical for avoiding cardiotoxic side effects. Therefore, substituting a similar compound with a different N-alkyl (e.g., cyclohexyl) or a non-optimized benzofuran substitution pattern can invalidate an entire screening campaign or SAR study, making precise procurement of the exemplified structure non-negotiable.

Quantitative Differentiation Guide for Procuring N-Cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide: Available Evidence and Critical Gaps


N-Cyclopentyl Substitution and PDE3 Selectivity: A Crucial Safety Parameter

Substitution at the carboxamide with a cyclopentyl group is reported to confer high selectivity for PDE4 over PDE3, a critical safety differentiator. The IC₅₀ ratio (PDE3/PDE4) for the N-cyclopentyl benzofuran-2-carboxamide scaffold is reported to be greater than 100, indicating minimal PDE3 inhibition at therapeutic PDE4 concentrations . This contrasts with non-selective PDE inhibitors where low PDE3 selectivity can trigger cAMP-dependent cardiotoxicity, a well-documented liability in PDE inhibitor development [1]. No quantitative PDE3 selectivity data is publicly available for the specific 3,5-dimethyl analog (N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide), representing a critical evidence gap.

PDE4 Inhibition Isoform Selectivity Cardiotoxicity Risk Mitigation

3,5-Dimethyl Substitution on the Benzofuran Core and PDE4 Inhibitory Potency

In the broader benzofuran PDE4 inhibitor class, substitution at the 3- and 5-positions of the benzofuran ring is a known strategy to enhance potency. The pioneering SAR study by McGarry et al. (1999) on benzofuran-based PDE4 inhibitors demonstrated that alkyl substitution on the core can modulate inhibitory activity by altering the molecule's fit within the enzyme's hydrophobic pocket [1]. While the 7-methoxy series is well-characterized with compounds exhibiting PDE4D IC₅₀ values in the 10-15 nM range, the 3,5-dimethyl substitution pattern on N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide offers a distinct steric and electronic profile. Its PDE4 IC₅₀ is not reported, creating a key evidence gap .

SAR Potency Optimization Benzofuran PDE4 Inhibitors

Differentiation from N-Cyclopentyl-3-methylbenzofuran-2-carboxamide: The Role of the Second Methyl Group

The closest commercially available analog is N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide (CAS not specified, MF: C15H17NO2). The target compound, N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide (C16H19NO2), possesses an additional methyl group at the 5-position. This modification is predicted to increase the compound's lipophilicity (cLogP) and steric bulk, which can significantly alter its metabolic stability, cellular permeability, and off-target binding profile compared to the mono-methyl analog . While no direct comparative assay data exist, this structural difference is a critical control point for medicinal chemists optimizing ADME and selectivity parameters [1].

CYP450 Metabolism Lipophilicity Off-target binding

High-Impact Research and Industrial Application Scenarios for N-Cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide


Lead Optimization in Respiratory and Autoimmune Disease Programs

This compound serves as a key intermediate scaffold for medicinal chemistry teams developing next-generation PDE4 inhibitors for asthma, COPD, and rheumatoid arthritis. As established by the class-level patent landscape, its core structure is designed for modulation of inflammatory pathways [1]. The cyclopentyl and 3,5-dimethyl groups provide two distinct vectors for further derivatization to optimize isoform selectivity and oral bioavailability, directly addressing the therapeutic limitations of first-generation PDE4 inhibitors like rolipram.

In Vitro Selectivity Profiling for PDE Isoform Panels

For CROs and academic screening centers, this compound is a critical tool compound for establishing PDE selectivity fingerprints. The documented influence of the cyclopentyl group on PDE3/PDE4 selectivity , though class-level, positions this compound as a reference point in selectivity panels. Its procurement enables the generation of proprietary data that can differentiate a client's lead series from competitors, filling the existing public data gap.

SAR Study of Benzofuran Core Substitution on CYP450 Metabolic Stability

The 3,5-dimethyl substitution pattern provides a unique case study for DMPK scientists investigating the metabolic soft spots of benzofurans. Comparing its intrinsic clearance in liver microsomes against the 7-methoxy or unsubstituted analogs can reveal whether the 3,5-dimethyl pattern blocks or introduces new sites for oxidative metabolism, a critical piece of intellectual property (IP) for any program aiming to advance a benzofuran-based clinical candidate.

Chemical Biology Probe Development for TNF-alpha Modulation

Beyond PDE4, benzofuran-2-carboxamides are also disclosed as TNF-alpha expression inhibitors [1]. For researchers investigating the dual PDE4/TNF inhibition hypothesis, this specific analog is a necessary chemical probe. Its activity profile, once empirically determined, can help deconvolute whether the anti-inflammatory effects in cellular models are driven by cAMP elevation, TNF suppression, or a synergistic combination of both.

Quote Request

Request a Quote for N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.